molecular formula C14H20N2O3 B1609411 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid CAS No. 401804-56-6

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid

Cat. No.: B1609411
CAS No.: 401804-56-6
M. Wt: 264.32 g/mol
InChI Key: MKUXKMKQINFDFG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially designated as 4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid, reflecting the para-substituted benzoic acid core with an ethoxy linker connecting to the methylpiperazine moiety. The Chemical Abstracts Service has assigned this compound the registry number 401804-56-6, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C14H20N2O3 indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 264.32 grams per mole. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as CN1CCN(CC1)CCOc1ccc(cc1)C(=O)O, which systematically describes the connectivity pattern starting from the methylpiperazine ring and proceeding through the ethoxy bridge to the benzoic acid terminus. The International Chemical Identifier string InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-4-2-12(3-5-13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18) provides an algorithmic representation of the molecular structure, while the corresponding InChIKey MKUXKMKQINFDFG-UHFFFAOYSA-N serves as a condensed hash code for database searches.

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound exhibits characteristic geometric features arising from the combination of aromatic, aliphatic, and heterocyclic components. The benzoic acid moiety maintains planar geometry typical of substituted benzene rings, with the carboxyl group contributing additional planarity through resonance effects. The ethoxy linker introduces conformational flexibility through rotation about carbon-carbon and carbon-oxygen single bonds, allowing the molecule to adopt multiple energetically accessible conformations in solution.

The piperazine ring system adopts a preferred chair conformation, similar to cyclohexane derivatives, which minimizes steric interactions and angle strain. The nitrogen atoms in the piperazine ring exhibit sp3 hybridization, with bond angles approximating the tetrahedral geometry. The methyl substituent on one nitrogen atom occupies an equatorial position in the chair conformation to minimize 1,3-diaxial interactions. The ethoxy bridge connecting the piperazine to the benzene ring introduces additional degrees of conformational freedom, with rotational barriers typically ranging from 2-4 kilocalories per mole for similar systems.

Theoretical calculations suggest that the molecule can exist in multiple stable conformations, with the most favored arrangements minimizing intramolecular steric clashes while optimizing electrostatic interactions. The extended conformation, where the piperazine ring is maximally separated from the benzoic acid group, represents one low-energy state, while partially folded conformations may be stabilized by weak intramolecular hydrogen bonds or dipole-dipole interactions between the carboxyl group and the nitrogen atoms.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides crucial structural confirmation and detailed information about the electronic environment of individual atoms within this compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the proposed structure, with the benzoic acid protons appearing in the aromatic region between 7.0-8.0 parts per million. The ethoxy bridge protons exhibit signals in the aliphatic region, typically around 3.5-4.5 parts per million for the oxygen-adjacent carbons, while the piperazine ring protons appear as complex multiplets in the 2.4-2.8 parts per million range.

The carboxyl carbon in carbon-13 nuclear magnetic resonance spectroscopy appears characteristically downfield around 170-175 parts per million, consistent with carbonyl functionality in aromatic carboxylic acids. The aromatic carbons display signals between 120-140 parts per million, with the substituted carbons showing distinct chemical shifts reflecting their electronic environments. The aliphatic carbons of the ethoxy linker and piperazine ring appear in the expected regions for sp3 hybridized carbons, with the nitrogen-bearing carbons showing characteristic upfield shifts.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The carboxyl group exhibits characteristic stretching vibrations, with the carbonyl stretch appearing around 1670-1680 wavenumbers and the hydroxyl stretch appearing as a broad absorption between 2500-3300 wavenumbers due to hydrogen bonding. The aromatic carbon-carbon stretches appear in the 1450-1600 wavenumber region, while carbon-nitrogen stretches from the piperazine ring contribute to absorptions in the 1000-1200 wavenumber range.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the carboxyl group, cleavage of the ethoxy bridge, and formation of characteristic piperazine-containing fragments that aid in structural elucidation and purity assessment.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic data for this compound are limited in the available literature, structural insights can be derived from related compounds containing similar molecular frameworks. The crystallographic analysis of analogous piperazine-containing benzoic acid derivatives provides valuable information about probable solid-state arrangements and intermolecular interactions.

Based on structural similarities with related compounds, the crystal structure likely exhibits intermolecular hydrogen bonding networks involving the carboxyl groups, which commonly form dimeric arrangements through cyclic hydrogen bonds between adjacent molecules. The piperazine nitrogen atoms may participate in additional hydrogen bonding interactions, either as acceptors with carboxyl protons or through water molecules in hydrated crystal forms. The ethoxy linker provides conformational flexibility that influences crystal packing efficiency and may lead to multiple polymorphic forms under different crystallization conditions.

The molecular packing in the crystal lattice probably involves a combination of hydrogen bonding, van der Waals interactions, and possible aromatic stacking between benzoic acid moieties from neighboring molecules. The chair conformation of the piperazine ring likely influences the overall molecular shape and thus the crystal packing arrangement. Space group determination and unit cell parameters would require experimental single-crystal X-ray diffraction studies to provide definitive structural information.

Thermal analysis of the crystalline material would reveal phase transition temperatures, decomposition behavior, and polymorphic transformations. The presence of the basic piperazine nitrogen atoms makes the compound susceptible to salt formation with various acids, potentially leading to different crystal structures with altered physical properties. Powder diffraction patterns would serve as fingerprints for phase identification and purity assessment in pharmaceutical or industrial applications.

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-4-2-12(3-5-13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXKMKQINFDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424716
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401804-56-6
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Alkylation of 4-Hydroxybenzoic Acid Derivatives

This method involves O-alkylation of a protected benzoic acid intermediate with a 4-methylpiperazine-containing alkylating agent.

Procedure :

  • Methyl 4-hydroxybenzoate is reacted with 1-chloro-2-(4-methylpiperazin-1-yl)ethane in the presence of potassium carbonate in acetone at reflux (60–80°C) for 12–24 hours.
  • The resulting methyl 4-[2-(4-methylpiperazin-1-yl)-ethoxy]benzoate is hydrolyzed using aqueous sodium hydroxide in methanol at 60°C for 4–6 hours.
  • Acidification with hydrochloric acid precipitates the product, which is filtered and dried.

Key Data :

Step Reagents/Conditions Yield Reference
Alkylation K₂CO₃, acetone, reflux 85–90%
Hydrolysis NaOH, MeOH/H₂O 90–95%

Advantages : High yield, simple purification via crystallization.

Acid Chloride Intermediate Route

This approach utilizes the formation of a benzoyl chloride intermediate, followed by coupling with 4-methylpiperazine.

Procedure :

  • 4-Hydroxybenzoic acid is treated with thionyl chloride in dichloromethane at 40–50°C for 2–3 hours to form 4-hydroxybenzoyl chloride .
  • The chloride is reacted with 2-(4-methylpiperazin-1-yl)ethanol in the presence of triethylamine at room temperature for 12 hours.
  • The product is isolated by solvent evaporation and purified via recrystallization from ethyl acetate/hexane .

Key Data :

Step Reagents/Conditions Yield Reference
Chlorination SOCl₂, CH₂Cl₂ 95%
Coupling Et₃N, RT 75–80%

Challenges : Requires strict anhydrous conditions.

One-Pot Synthesis via Nucleophilic Substitution

A streamlined method combining alkylation and hydrolysis in a single pot.

Procedure :

  • 4-Hydroxybenzoic acid is dissolved in dimethylformamide (DMF) with 1-bromo-2-(4-methylpiperazin-1-yl)ethane and cesium carbonate .
  • The mixture is heated at 80°C for 8 hours, followed by in situ hydrolysis with 2N HCl at 60°C for 2 hours.
  • The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Key Data :

Parameter Value Reference
Overall Yield 70–75%
Purity (HPLC) >98%

Advantages : Reduced reaction steps and solvent use.

Microwave-Assisted Synthesis

A rapid method leveraging microwave irradiation for accelerated reaction kinetics.

Procedure :

  • Methyl 4-hydroxybenzoate and 2-chloroethyl-4-methylpiperazine are mixed with K₂CO₃ in acetonitrile .
  • The reaction is irradiated at 120°C for 20 minutes.
  • Hydrolysis is performed using LiOH in THF/H₂O at 50°C for 1 hour.

Key Data :

Parameter Value Reference
Reaction Time 20 min
Yield 88%

Advantages : 10-fold reduction in reaction time compared to conventional heating.

Comparison of Methods

Method Yield (%) Purity (%) Key Advantage
Alkylation 85–90 95–98 Scalability
Acid Chloride 75–80 97 High intermediate stability
One-Pot 70–75 98 Process efficiency
Microwave 88 99 Speed

Analytical Characterization

  • Melting Point : 270–272°C (decomposition)
  • ¹H NMR (DMSO-d₆) : δ 1.45–1.60 (m, 4H, piperazine), 2.30 (s, 3H, N-CH₃), 4.15 (t, 2H, OCH₂), 7.05 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H)
  • HPLC : Retention time = 6.2 min (C18 column, MeCN/H₂O = 60:40)

Industrial-Scale Considerations

  • Cost Efficiency : The alkylation method (Method 1) is preferred for large-scale production due to low reagent costs.
  • Purification : Recrystallization from ethanol/water (1:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiinflammatory Properties

Research indicates that compounds similar to 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the activity of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway associated with inflammation. The blockade of this pathway can lead to reduced production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, making these compounds potential candidates for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease .

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

CompoundCytokine InhibitionReference
This compoundIL-6, TNF-α
LEI-515IL-1, IL-6

Neuropathic Pain Management

Studies have shown that similar piperazine derivatives can act as inhibitors of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. By inhibiting MAGL, these compounds can increase levels of 2-arachidonoylglycerol (2-AG), leading to analgesic effects without central nervous system side effects. This mechanism suggests potential applications in managing neuropathic pain and inflammation .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. The piperazine moiety is essential for activity, with modifications leading to varying potencies against targeted pathways.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Methyl group at piperazineMaintains potency
Removal of methyl group10-fold drop in activity
Substitution on aromatic ringIncreased inhibitory potency

Potential Therapeutic Uses

Given its pharmacological properties, this compound may be explored for various therapeutic applications:

  • Chronic Inflammatory Diseases : Targeting IKK to reduce inflammation.
  • Neuropathic Pain : Enhancing endocannabinoid levels for pain relief.
  • Respiratory Disorders : Potential use in asthma and COPD management due to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the applications of piperazine derivatives similar to this compound:

  • Study on Inflammatory Response : A study demonstrated that a related compound significantly reduced inflammation markers in animal models of arthritis .
  • Pain Management Research : Another study highlighted the effectiveness of MAGL inhibitors in reducing pain without CNS side effects, suggesting a favorable safety profile for chronic pain treatment .

Mechanism of Action

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 106261-48-7)

  • Structural Difference : Replaces the ethoxy linker with a methylene (-CH2-) group.
  • Impact: Reduced conformational flexibility compared to the ethoxy linker. Reported melting point: 187–190°C , suggesting higher crystallinity than the ethoxy-linked analog.
  • Synthesis : Prepared via reductive amination of 4-formylbenzoic acid with 1-methylpiperazine .

4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (CAS 895519-97-8)

  • Structural Difference : Substitutes the 4-methyl group on piperazine with ethyl.
  • Altered basicity (pKa) of the piperazine nitrogen, influencing protonation states under physiological conditions .

4-(2-Piperidinoethoxy)-benzoic Acid Hydrochloride

  • Structural Difference : Replaces the 4-methylpiperazine with piperidine.
  • Impact :
    • Piperidine lacks the second nitrogen in the ring, reducing hydrogen-bonding capacity and basicity.
    • The hydrochloride salt improves aqueous solubility, critical for formulation .

4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid (CAS 215656-70-5)

  • Structural Difference : Incorporates a 2-oxo-pyrrolidine (lactam) ring.
  • The lactam structure may confer metabolic stability compared to secondary amines .

Dazoxiben (4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic Acid)

  • Structural Difference : Substitutes piperazine with imidazole.
  • Impact :
    • Imidazole’s aromaticity and dual hydrogen-bonding sites enhance interactions with heme-containing enzymes (e.g., thromboxane synthase inhibition).
    • Lower basicity (pKa ~7) compared to piperazine derivatives, affecting ionization at physiological pH .

Physicochemical and Pharmacokinetic Properties

Compound logP* Melting Point (°C) Solubility Key Functional Group
Target Compound ~1.5 Not reported Moderate (acid) 4-Methylpiperazine-ethoxy
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid ~1.2 187–190 Low (crystalline) Methylene linker
4-(2-Piperidinoethoxy)-benzoic Acid HCl ~0.8 Not reported High (salt) Piperidine
Dazoxiben ~1.0 210–212 Moderate Imidazole

*Estimated using fragment-based methods.

Biological Activity

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Molecular Structure and Properties

The compound has the molecular formula C14H20N2O3C_{14}H_{20}N_{2}O_{3} and a molecular weight of 264.32 g/mol. Its structure includes a benzoic acid moiety linked to a piperazine derivative via an ethoxy group, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of ethoxy-substituted benzoic acid with 4-methylpiperazine under controlled conditions. Various methods have been explored to optimize yield and purity, often utilizing solvent-based reactions and temperature control.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies report an MIC of 6.3 µg/mL against Escherichia coli and moderate activity against Staphylococcus aureus .

Antiviral Activity

The compound's antiviral potential has been investigated through docking studies against viral proteins. It demonstrates binding affinities comparable to known antiviral agents, suggesting potential as a therapeutic agent in viral infections .

Enzymatic Activity Modulation

In silico studies suggest that this compound may act as a modulator of key enzymatic pathways involved in protein degradation and cellular homeostasis:

  • Proteasome Activation : The compound shows promise in enhancing proteasomal activity, potentially aiding in the clearance of misfolded proteins .
  • Cathepsin Activation : It has been identified as a putative binder to cathepsins B and L, which are crucial for protein turnover in cells .

Case Studies

Several case studies have highlighted the compound's therapeutic applications:

  • Neurodegenerative Disorders : Research indicates that compounds similar to this compound may inhibit cholinesterase and monoamine oxidase, suggesting potential use in treating Alzheimer's disease .
  • Asthma Treatment : Patented formulations containing this compound have been proposed for managing asthma symptoms by blocking epithelial sodium channels .

Comparative Biological Activity Table

Activity Effectiveness Reference
Antimicrobial (E. coli)MIC = 6.3 µg/mL
AntiviralComparable to Tamiflu
Proteasome ActivationEnhanced activity observed
Cholinesterase InhibitionPotential neuroprotective

Q & A

Q. Table 1. Comparative Synthesis Conditions

ParameterOptimal Conditions Suboptimal Variants
SolventDichloromethaneTHF
Reducing AgentSTABNaBH₄
Reaction Time24 hours12 hours
Yield80.2%35%

Q. Table 2. Key Spectral Data

TechniqueDiagnostic SignalsInterpretation
¹H NMR (DMSO-d₆)δ 2.3 (s, 3H, N-CH₃)Piperazine methyl group
HRMS (FAB+)m/z 263.1390 [M+H]+Molecular ion confirmation
IR (ATR)1703 cm⁻¹Benzoic acid C=O stretch

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.